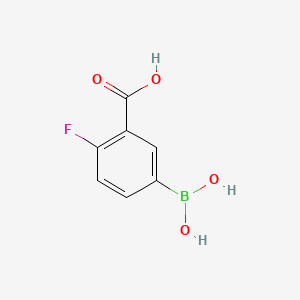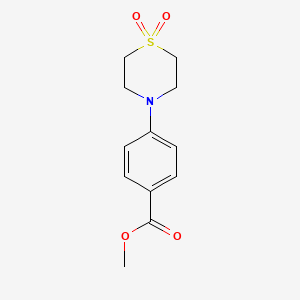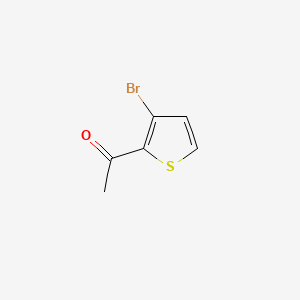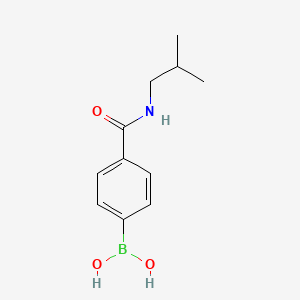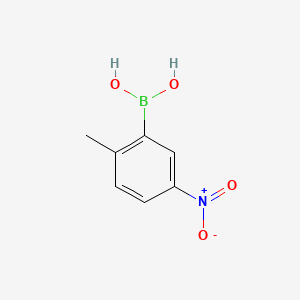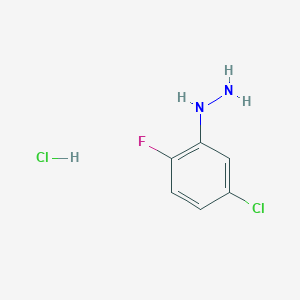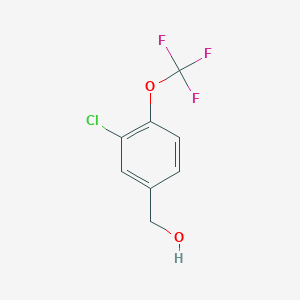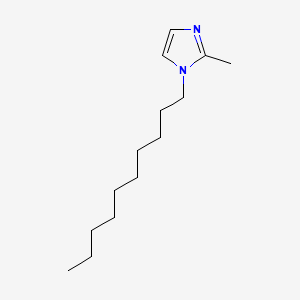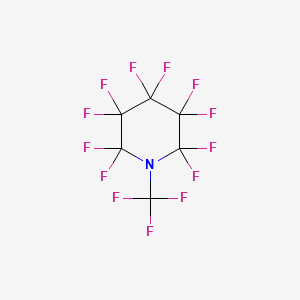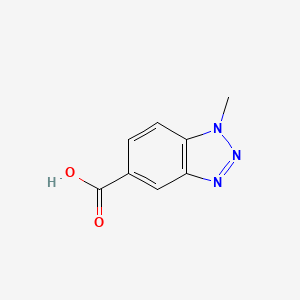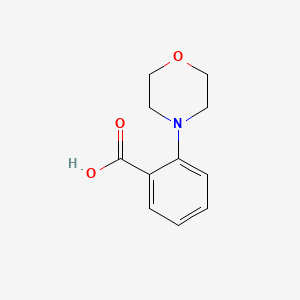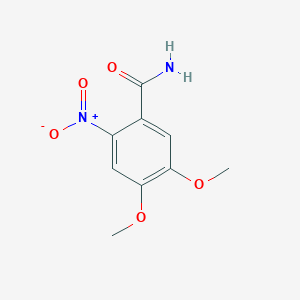
4,5-Dimethoxy-2-nitrobenzamide
Vue d'ensemble
Description
4,5-Dimethoxy-2-nitrobenzamide is a nitroaromatic compound . It has been used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives .
Synthesis Analysis
The synthesis of 4,5-Dimethoxy-2-nitrobenzamide involves the use of 4,5-Dimethoxy-2-nitrobenzoic acid . The compound is insoluble in water but soluble in DMSO and methanol .Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxy-2-nitrobenzamide is complex. It contains a total of 43 bond(s), including 23 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 nitro group(s) (aromatic), and 2 ether(s) (aromatic) .Chemical Reactions Analysis
4,5-Dimethoxy-2-nitrobenzoic acid, a precursor to 4,5-Dimethoxy-2-nitrobenzamide, reacts with organotin oxides/halides to yield organotin carboxylates in anhydrous toluene . The resulting triorganotin carboxylates are one-dimensional polymers that are solid with trigonal bipyramidal geometry, while in solution, they are tetrahedral .Physical And Chemical Properties Analysis
4,5-Dimethoxy-2-nitrobenzamide has a molecular weight of 226.19 . It is a solid at room temperature and should be stored at 4° C . Its melting point is between 189-192° C, and its boiling point is approximately 336.8° C at 760 mmHg . The density is predicted to be approximately 1.3 g/cm^3, and the refractive index is predicted to be n 20D 1.57 .Applications De Recherche Scientifique
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 4,5-Dimethoxy-2-nitrobenzamide is used in the synthesis of other organic compounds. Specifically, it has been used in the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid and 6,7-dimethoxyquinazoline derivatives .
- Methods of Application or Experimental Procedures : While the specific experimental procedures and technical details were not available in the sources I found, the general process involves chemical reactions under controlled conditions to convert 4,5-Dimethoxy-2-nitrobenzamide into the desired compounds .
- Results or Outcomes : The outcome of these reactions is the successful synthesis of 4,5-dimethoxy-2-nitrobenzoic acid and 6,7-dimethoxyquinazoline derivatives . These compounds may have further applications in various fields of research.
Application in Biological Chemistry
- Specific Scientific Field : Biological Chemistry .
- Summary of the Application : 4,5-Dimethoxy-2-nitrobenzamide is used in the photolysis of the commonly used 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging moiety attached to the NH-nitrogen of pharmacologically relevant N-phenylpyrimidine-2-amine scaffold . This concept is used in the development of novel therapeutic prodrug concepts .
- Methods of Application or Experimental Procedures : The general process involves the photolysis of the DMNB caging moiety attached to the NH-nitrogen of the N-phenylpyrimidine-2-amine scaffold . A small set of para-phenyl substituted derivatives with varying inductive/mesomeric electron-donating/withdrawing effects was designed, synthesized and parameters of the photolysis were determined .
- Results or Outcomes : The outcome of these reactions is the successful photolysis of the DMNB caging moiety, which can be used in the development of novel therapeutic prodrug concepts . The results suggest that electronic features of the entire molecule should be taken into account when considering its suitability for the caging concept .
Safety And Hazards
4,5-Dimethoxy-2-nitrobenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .
Propriétés
IUPAC Name |
4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBGGQRDBYVDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371195 | |
| Record name | 4,5-dimethoxy-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2-nitrobenzamide | |
CAS RN |
4959-60-8 | |
| Record name | 4,5-dimethoxy-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

